BenchChemオンラインストアへようこそ!

17-Hydroxyandrost-1-en-3-one

androgen receptor binding pKi radioligand competition

17-Hydroxyandrost-1-en-3-one (CAS 65-06-5), also known as 1-testosterone, δ1-dihydrotestosterone, or dihydroboldenone, is a synthetic 5α-reduced anabolic-androgenic steroid (AAS) with the molecular formula C19H28O2 and molecular weight 288.43 g·mol⁻¹. It differs structurally from testosterone by bearing a 1,2-double bond in the A-ring rather than the 4,5-double bond characteristic of testosterone, and by possessing a 5α-hydrogen configuration (i.e., it is the 5α-reduced analog of boldenone).

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
Cat. No. B1648524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxyandrost-1-en-3-one
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4C3(C=CC(=O)C4)C
InChIInChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-17,21H,3-6,8,10-11H2,1-2H3/t12?,14-,15-,16-,17?,18-,19-/m0/s1
InChIKeyOKJCFMUGMSVJBG-OJMPBKDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Hydroxyandrost-1-en-3-one (1-Testosterone): Technical Baseline for Investigational Procurement


17-Hydroxyandrost-1-en-3-one (CAS 65-06-5), also known as 1-testosterone, δ1-dihydrotestosterone, or dihydroboldenone, is a synthetic 5α-reduced anabolic-androgenic steroid (AAS) with the molecular formula C19H28O2 and molecular weight 288.43 g·mol⁻¹ [1]. It differs structurally from testosterone by bearing a 1,2-double bond in the A-ring rather than the 4,5-double bond characteristic of testosterone, and by possessing a 5α-hydrogen configuration (i.e., it is the 5α-reduced analog of boldenone) [2]. The compound is a potent agonist of the human androgen receptor (AR) and is classified as a Schedule III controlled substance in the United States following its prior legal sale as a prohormone [3]. It serves primarily as an analytical reference standard, a pharmacological tool compound for AR signaling studies, and a subject of anti-doping research .

Why 17-Hydroxyandrost-1-en-3-one Cannot Be Substituted by Generic In-Class Androgens


Despite belonging to the broad class of A-ring unsaturated androgens, 17-hydroxyandrost-1-en-3-one possesses a unique combination of structural features—5α-reduction coupled with a 1,2-olefin—that fundamentally alters its metabolic fate, receptor pharmacology, and safety profile relative to its closest analogs [1]. Unlike testosterone, this compound is not a substrate for 5α-reductase (already reduced at C5) and cannot be aromatized to estrogenic metabolites, meaning its biological activity is independent of tissue-specific enzymatic conversion [2]. Furthermore, published comparative in vivo data demonstrate that equimolar doses of 1-testosterone produce equivalent anabolic-androgenic organ stimulation as testosterone propionate but with a significant, divergent hepatomegalic effect not observed with the reference compound [3]. These non-interchangeable pharmacological properties make indiscriminate substitution scientifically indefensible for applications ranging from AR transactivation studies to controlled reference standard procurement.

17-Hydroxyandrost-1-en-3-one: Quantitative Differentiation Evidence Against Closest Analogs


AR Binding Affinity: 1-Testosterone vs. Testosterone vs. DHT (Cross-Study Comparison)

In competitive radioligand binding assays at the human androgen receptor, 17-hydroxyandrost-1-en-3-one (1-testosterone) exhibits a measured pKi of 8.82, corresponding to a Ki of approximately 1.51 nM [1]. By comparison, the endogenous reference ligands testosterone and dihydrotestosterone (DHT) display reported Ki values of 1.01 nM and 0.87 nM, respectively, in human skin fibroblast AR binding assays [2]. This places 1-testosterone binding affinity at approximately 67% of testosterone (1.5-fold weaker) and 58% of DHT (1.74-fold weaker). Despite this moderately lower affinity, 1-testosterone retains sufficient AR engagement to function as a highly potent androgen in both cellular transactivation and in vivo models, demonstrating that receptor binding affinity alone does not fully predict in vivo pharmacological potency [3].

androgen receptor binding pKi radioligand competition nuclear receptor pharmacology

In Vivo Anabolic-Androgenic Equipotency with Testosterone Propionate (Direct Head-to-Head Study)

In a controlled direct-comparison study by Friedel et al. (2006), equimolar doses of 1-testosterone and the reference anabolic steroid testosterone propionate (TP) were administered to orchidectomized rats [1]. Both compounds produced statistically equivalent stimulation of androgen-sensitive tissue growth: prostate weight, seminal vesicle weight, and the levator ani muscle weight were increased to the same extent by 1-testosterone and TP at matched dosing. This is the only available head-to-head in vivo pharmacodynamic study for this compound against a clinically established reference androgen, providing the highest-quality evidence that 1-testosterone delivers full AR agonist activity in vivo without requiring metabolic activation [2].

in vivo pharmacology Hershberger assay levator ani androgenic potency rat model

Hepatomegalic Liability: 1-Testosterone vs. Testosterone Propionate (Direct Safety Comparison)

In the same Friedel et al. (2006) in vivo study, a critical safety differentiation emerged: administration of 1-testosterone resulted in a statistically significant increase in liver weight, whereas testosterone propionate (TP) at equimolar doses did not produce this hepatomegalic effect [1]. This finding was confirmed in the German Sport University Cologne summary document, which states 'Administration of 1-Testo, in contrast to TP, results in a significant increase of liver weight' [2]. This divergent hepatic response at equivalent androgenic-anabolic dosing represents a compound-specific toxicity signal that is not attributable to class-level androgen pharmacology, as TP produces equivalent peripheral tissue stimulation without this effect.

hepatotoxicity liver weight safety pharmacology anabolic steroid adverse effects

Metabolic Stability via 5α-Reduction and 1-Ene Structure: Differentiation from Testosterone and Boldenone

17-Hydroxyandrost-1-en-3-one is structurally defined as the 5α-reduced derivative of boldenone (Δ1-testosterone), possessing a saturated A/B ring junction (5α-H configuration) and a single double bond at the 1,2-position [1]. This configuration produces two critical metabolic consequences not shared by either testosterone or boldenone: (i) the compound cannot serve as a substrate for 5α-reductase because it is already in the fully reduced 5α-state, eliminating the tissue-specific conversion to a more potent 5α-dihydro metabolite that occurs with testosterone; and (ii) the 5α-reduced A-ring together with the 1-ene structure renders the compound non-aromatizable, meaning it cannot be converted to estrogenic metabolites by CYP19 (aromatase), unlike testosterone [2]. Boldenone, by contrast, retains the 4,5-double bond (androsta-1,4-diene structure) and can undergo 5α-reduction to produce 1-testosterone, meaning it is a metabolic precursor rather than the terminal active androgen [3].

steroid metabolism 5α-reductase aromatase resistance structure-activity relationship non-aromatizable androgen

Anabolic-Androgenic Dissociation Ratio Relative to Testosterone (Supporting Evidence)

Multiple compilations of anabolic-androgenic steroid pharmacology report that 1-testosterone exhibits an anabolic:androgenic ratio of approximately 200:100, compared to testosterone's baseline ratio of 100:100 [1]. While these ratio values originate from secondary reference compilations rather than the primary peer-reviewed literature, they are directionally consistent with the Friedel et al. (2006) finding that 1-testosterone achieves full androgenic-anabolic efficacy at equimolar doses to testosterone propionate while displaying a divergent safety profile [2]. The reported 2:1 dissociation suggests a potential for relatively greater myotrophic vs. androgenic tissue selectivity compared to testosterone, though the primary in vivo data demonstrating equivalent levator ani, prostate, and seminal vesicle stimulation at equimolar dosing indicates that any such dissociation is modest at best and should be interpreted with caution.

anabolic index myotrophic ratio androgen receptor selectivity structure-activity relationship

17-Hydroxyandrost-1-en-3-one: Evidence-Grounded Application Scenarios for Targeted Procurement


Androgen Receptor Transactivation and Nuclear Translocation Studies Requiring a Non-Aromatizable, Metabolically Stable Agonist

For researchers using AR-responsive reporter gene assays (e.g., ARE-luciferase in PC-3, LNCaP, or CV-1 cells), 17-hydroxyandrost-1-en-3-one provides a distinct advantage over testosterone: it is neither converted to DHT by 5α-reductase nor to estradiol by aromatase, ensuring that the measured transcriptional output reflects pure AR agonism without confounding estrogen receptor (ER) crosstalk. As demonstrated by Friedel et al. (2006), the compound potently transactivates AR-dependent reporter genes [1]. Its high AR binding affinity (pKi 8.82, Ki ≈ 1.51 nM) [2] places it within the potency range suitable for use as a reference full agonist at sub-nanomolar to low-nanomolar concentrations. Procurement rationale: For laboratories studying AR signaling in ER-positive vs. ER-negative cell backgrounds, this compound eliminates the need for co-treatment with aromatase inhibitors.

In Vivo Anabolic-Androgenic Reference Control for Rodent Pharmacology Studies

The Friedel et al. (2006) study provides the sole published direct head-to-head comparison demonstrating that 1-testosterone, at equimolar doses, is equipotent to testosterone propionate in stimulating prostate, seminal vesicle, and levator ani growth in the castrated rat model—the standard Hershberger-type anabolic-androgenic assay [1]. This established in vivo potency equivalence makes the compound suitable as a positive control or reference compound in rodent anabolic pharmacology studies, particularly when a non-aromatizable androgen is required to avoid estrogen-mediated feedback confounding. Procurement rationale: Researchers conducting muscle hypertrophy, prostate biology, or anti-androgen efficacy studies can use this compound as a validated reference standard with known in vivo potency benchmarks against the clinical comparator testosterone propionate.

Hepatotoxicity and Liver-Selective Androgen Signaling Studies

The compound-specific hepatomegalic effect of 1-testosterone—significantly increased liver weight not observed with testosterone propionate at equipotent anabolic doses [1]—positions this molecule as a unique tool for investigating the hepatic effects of androgens. This differential hepatic response may involve AR-mediated pathways in the liver that are differentially activated by 1-testosterone compared to testosterone, or may reflect compound-specific pharmacokinetic or off-target effects. Procurement rationale: For toxicology and hepatology research groups investigating androgen-induced liver effects, steatosis mechanisms, or drug-induced liver injury models, 1-testosterone provides a validated positive control that produces a measurable hepatomegalic endpoint at doses equivalent to its anabolic threshold.

Anti-Doping Analytical Reference Standard and Metabolism Studies

As a known substance of abuse in sport and a Schedule III controlled compound, 1-testosterone is required as a certified analytical reference standard for World Anti-Doping Agency (WADA)-accredited laboratories conducting gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) screening of athlete urine samples [1]. The compound's detection in urine by GC-MS has been documented [2], and its unique metabolic signature (direct excretion without 5α-reduction or aromatization) provides distinct chromatographic and mass spectrometric features for unambiguous identification. Procurement rationale: For forensic toxicology laboratories and anti-doping facilities, high-purity reference material (≥95%) of this compound is essential for method validation, calibration curve construction, and quality control in accredited screening protocols.

Quote Request

Request a Quote for 17-Hydroxyandrost-1-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.